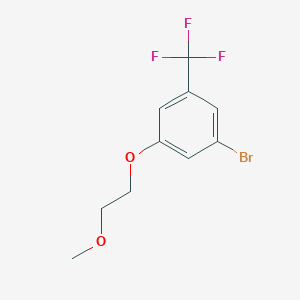
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene
Vue d'ensemble
Description
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene (1-B3-2ME-5TFMB) is an organic compound that is widely studied in the scientific community due to its unique chemical and physical properties. It is a member of the benzene family and can be used in a variety of applications, from synthesis to biochemistry.
Applications De Recherche Scientifique
Ring Expansion and Alumacyclonona Synthesis
One application involves the treatment of tetraethylalumole with 3-hexyne, leading to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process demonstrates the compound's role in facilitating ring expansion and the formation of complex cyclic structures, offering insights into aluminum-carbon bond chemistry and potential applications in material synthesis and organometallic chemistry (Agou et al., 2015).
Sterically Protected Phosphorus Compounds
Another significant application is the preparation of sterically hindered bromobenzene derivatives for stabilizing low-coordinate phosphorus compounds. This highlights the compound's utility in creating protective groups that facilitate the study and utilization of reactive phosphorus species, which are relevant in the development of phosphorus-based ligands and materials (Yoshifuji et al., 1993).
Halogenated Methoxybenzenes in Environmental Studies
The study of bromochloromethoxybenzenes in the marine troposphere provides insight into the environmental distribution and potential sources of halogenated organic compounds. Such research underscores the compound's relevance in environmental chemistry, particularly in understanding the biogenic and anthropogenic origins of organohalogens (Führer & Ballschmiter, 1998).
Polyether Synthesis
The compound also finds applications in the synthesis of hyperbranched polyethers through self-condensation processes. This highlights its role in polymer chemistry, where it serves as a building block for creating polymers with potential applications in materials science, coatings, and adhesives (Uhrich et al., 1992).
Antioxidant Activity Studies
Research on naturally occurring bromophenols from marine algae demonstrates the compound's potential in contributing to the discovery and development of natural antioxidants. This is relevant in food science, pharmacology, and the development of natural preservatives and health supplements (Li et al., 2011).
Propriétés
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-2-3-16-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTHUWKSYNYYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(3-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485773.png)
![1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485774.png)
![1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485775.png)
![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)
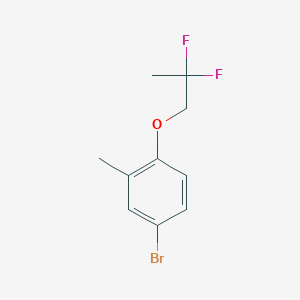
![2-Hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1485782.png)
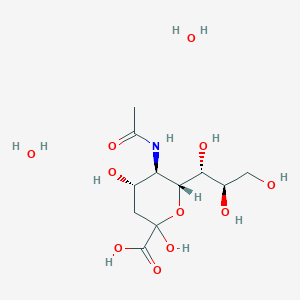
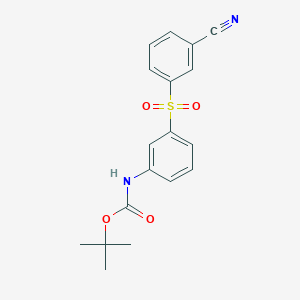
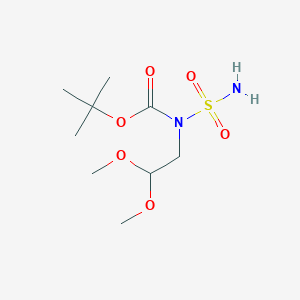


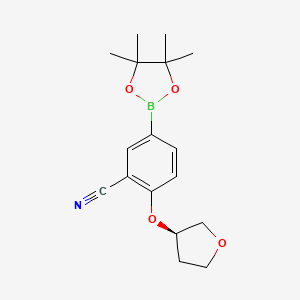
![2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485793.png)
![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)